(1S,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL (1S,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20354287
InChI: InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1
SMILES:
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

(1S,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC20354287

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL -

Specification

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name (1S,2R)-1-amino-1-(2,5-difluorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1
Standard InChI Key CKQXOSDBVJFTPB-MLUIRONXSA-N
Isomeric SMILES C[C@H]([C@H](C1=C(C=CC(=C1)F)F)N)O
Canonical SMILES CC(C(C1=C(C=CC(=C1)F)F)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1S,2R)-1-Amino-1-(2,2-difluorophenyl)propan-2-OL (C9_9H11_{11}F2_2NO, MW 187.19 g/mol) exhibits a stereochemically defined structure with two chiral centers at the C1 and C2 positions. The (1S,2R) configuration positions the amino group (-NH2_2) and hydroxyl group (-OH) on adjacent carbons, while the 2,5-difluorophenyl ring introduces electronic and steric modulation. The isomeric SMILES string C[C@H]([C@H](C1=C(C=CC(=C1)F)F)N)O captures this spatial arrangement, which is critical for its biological activity.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC9_9H11_{11}F2_2NO
Molecular Weight187.19 g/mol
IUPAC Name(1S,2R)-1-amino-1-(2,5-difluorophenyl)propan-2-ol
Standard InChIKeyCKQXOSDBVJFTPB-MLUIRONXSA-N
DensityNot reported
Boiling PointNot reported
pKaEstimated 9.2 (amino group)

The difluorophenyl group enhances lipid solubility, facilitating blood-brain barrier penetration—a property advantageous for neuroactive compounds. The amino and hydroxyl groups participate in hydrogen bonding with biological targets, while fluorine atoms engage in hydrophobic interactions and metabolic stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2,5-difluorobenzaldehyde, which undergoes a Henry reaction with nitroethane to form a β-nitro alcohol intermediate. Subsequent catalytic hydrogenation reduces the nitro group to an amine while preserving stereochemistry. Enzymatic resolution or chiral auxiliaries ensure enantiomeric purity, with reported yields exceeding 70% under optimized conditions.

Industrial Methods

Asymmetric hydrogenation using ruthenium-BINAP catalysts represents the most scalable route, achieving enantiomeric excess (ee) >99%. Continuous-flow reactors have been adopted to enhance efficiency, reducing reaction times from hours to minutes while maintaining high stereoselectivity.

Table 2: Comparison of Synthesis Methods

MethodYield (%)ee (%)Scalability
Henry reaction + reduction7298Moderate
Asymmetric hydrogenation8599.5High
Enzymatic resolution6899Low

Purification via recrystallization or chromatography ensures pharmaceutical-grade purity, critical for downstream applications.

Applications in Medicinal Chemistry

Neurological Target Engagement

The compound’s ability to modulate glutamate receptors has been explored in preclinical models of epilepsy and neurodegenerative diseases. Molecular docking studies suggest that the amino group forms a salt bridge with GluN2B subunit residues, while the difluorophenyl ring occupies a hydrophobic pocket, stabilizing antagonist conformations.

Antibacterial Derivatives

Structural analogs featuring acylated amino groups exhibit inhibitory activity against Gram-positive bacteria (MIC = 2–8 μg/mL). The fluorine atoms likely reduce susceptibility to bacterial efflux pumps, enhancing intracellular accumulation.

Comparison with Structural Analogs

Positional Isomerism Effects

Replacing the 2,5-difluoro substitution with 2,3- or 2,6-difluoro configurations (as in related compounds ) alters biological activity:

  • 2,3-Difluoro analog : Reduced blood-brain barrier penetration due to increased polarity.

  • 2,6-Difluoro analog : Enhanced metabolic stability but lower receptor affinity.

Chlorine-Substituted Variants

The 4-chloro-2,6-difluoro derivative shows 10-fold higher potency in serotonin receptor assays, attributed to chlorine’s electron-withdrawing effects.

SupplierLocationPurity (%)Price (USD/g)
LABTER PHARMATECHBeijing, China99.5120
Hebei Boxin BiotechnologyHebei, China9895
ParchemGlobal99150

Suppliers provide custom synthesis services and bulk quantities (>1 kg) for industrial applications .

Future Research Directions

  • Target Identification: High-throughput screening to map interactions with orphan GPCRs.

  • Prodrug Development: Esterification of the hydroxyl group to enhance oral bioavailability.

  • Green Synthesis: Photocatalytic methods to reduce reliance on transition-metal catalysts.

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